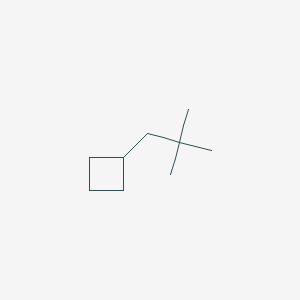
3-(Thiophen-3-YL)prop-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-3-YL)prop-2-ynenitrile is a heterocyclic organic compound that features a thiophene ring attached to a propynenitrile group Thiophene is a five-membered ring containing one sulfur atom, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-YL)prop-2-ynenitrile typically involves the coupling of a thiophene derivative with a propynenitrile group. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiophene halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-3-YL)prop-2-ynenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-3-YL)prop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules with therapeutic potential.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 3-(Thiophen-3-YL)prop-2-ynenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Thiophen-2-YL)prop-2-ynenitrile: Similar structure but with the thiophene ring attached at the 2-position.
Thiophene-3-acetic acid: Contains a carboxylic acid group instead of a nitrile group.
Thiophene-2-carboxaldehyde: Features an aldehyde group on the thiophene ring.
Uniqueness
3-(Thiophen-3-YL)prop-2-ynenitrile is unique due to the presence of both the thiophene ring and the propynenitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
CAS-Nummer |
73606-42-5 |
|---|---|
Molekularformel |
C7H3NS |
Molekulargewicht |
133.17 g/mol |
IUPAC-Name |
3-thiophen-3-ylprop-2-ynenitrile |
InChI |
InChI=1S/C7H3NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H |
InChI-Schlüssel |
LBTQFVWRDKGODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


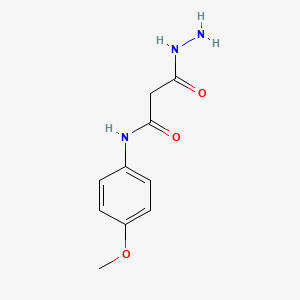
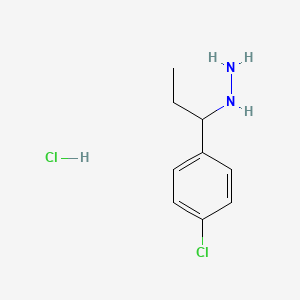

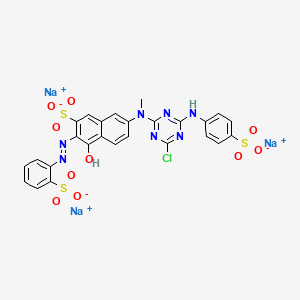
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)


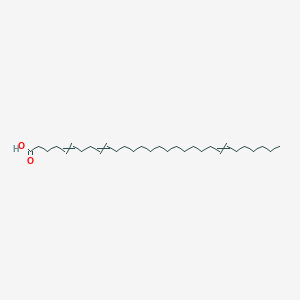

![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
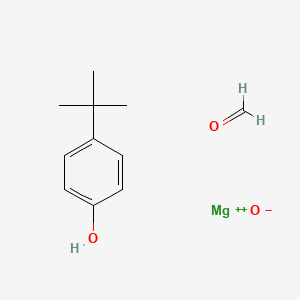

sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
